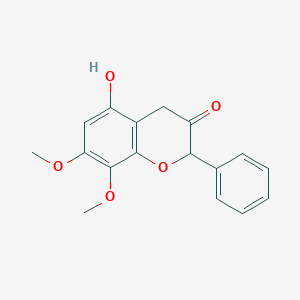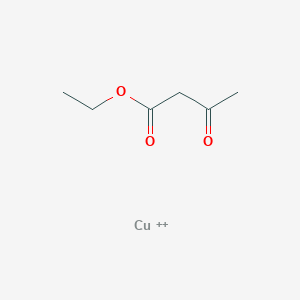
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-(9CI); (2S)-2,3-Dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-4H-1-benzopyran-4-one; (2S)-5-Hydroxy-7,8-dimethoxyflavanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of wogonin and is found in various plant species, particularly in Andrographis paniculata . It has garnered attention due to its potential pharmacological properties and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Methyldihydrowogonin typically involves the methylation of dihydrowogonin. One common method includes the use of methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of 7-O-Methyldihydrowogonin may involve the extraction of the compound from plant sources such as Andrographis paniculata. The plant material is subjected to solvent extraction, followed by purification processes like column chromatography to isolate the desired compound .
化学反応の分析
Types of Reactions: 7-O-Methyldihydrowogonin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
7-O-Methyldihydrowogonin has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of flavonoid chemistry and synthesis.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its cytotoxic effects on cancer cells, particularly in leukemia research.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 7-O-Methyldihydrowogonin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Cytotoxic Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
類似化合物との比較
Wogonin: A flavonoid with similar structure but lacks the methoxy group at the 7-position.
Baicalein: Another flavonoid with hydroxyl groups at different positions on the aromatic ring.
Chrysin: A flavonoid with a similar backbone but different substitution pattern.
Uniqueness of 7-O-Methyldihydrowogonin:
- The presence of methoxy groups at the 7 and 8 positions enhances its lipophilicity and bioavailability.
- Exhibits unique pharmacological properties compared to its analogs, making it a valuable compound for drug development .
特性
分子式 |
C17H16O5 |
|---|---|
分子量 |
300.30 g/mol |
IUPAC名 |
5-hydroxy-7,8-dimethoxy-2-phenyl-4H-chromen-3-one |
InChI |
InChI=1S/C17H16O5/c1-20-14-9-12(18)11-8-13(19)15(10-6-4-3-5-7-10)22-16(11)17(14)21-2/h3-7,9,15,18H,8H2,1-2H3 |
InChIキー |
KPUNBNWFRBNTKV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(CC(=O)C(O2)C3=CC=CC=C3)C(=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;[(2R,3R,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14804064.png)

![2-(4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methoxy]phenyl)-N'-hydroxyethanimidamide](/img/structure/B14804072.png)




![5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14804100.png)



![2',7'-dibromo-10-phenyl-spiro[acridine-9(10H),9'-[9H]fluorene]](/img/structure/B14804113.png)
![2-(4-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B14804130.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14804138.png)
